

Technical Guide: 3-Chlorophenyl Cyclopropyl Ketone (m-CPCK)

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Compound of Interest

Compound Name: 3-Chlorophenyl cyclopropyl ketone

CAS No.: 898789-97-4

Cat. No.: B1593103

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Mechanism of Chemical Reactivity & Pharmacophore Generation

Executive Summary

3-Chlorophenyl cyclopropyl ketone (m-CPCK) (CAS: 6640-25-1 / 898789-97-4) is a specialized pharmacophore precursor used in the synthesis of small-molecule inhibitors, notably targeting the SUMO Activating Enzyme (SAE) and various G-protein coupled receptors (GPCRs).

Unlike direct-acting pharmaceuticals, m-CPCK functions as a "Warhead Precursor". Its mechanism of action is defined by two distinct phases:

- **Chemical Mechanism (Synthetic):** It acts as a radical acceptor and homo-Michael acceptor, leveraging the strain energy of the cyclopropyl ring (~27.5 kcal/mol) to access complex sp³-rich scaffolds (e.g., cyclopentanes, modified linkers) via Single Electron Transfer (SET) or Lewis acid catalysis.
- **Pharmacological Mechanism (Structural):** In the final drug architecture, the 3-chlorophenyl-cyclopropyl motif functions as a metabolically stable, lipophilic anchor that occupies hydrophobic pockets (e.g., the ATP-binding site of SAE), with the cyclopropyl group providing rigid conformational control.

Mechanism of Chemical Action: Radical & Ionic Reactivity

The utility of m-CPCK in drug discovery stems from its ability to undergo controlled ring-opening and cycloaddition reactions. This allows for the rapid assembly of 3D drug scaffolds that are inaccessible via traditional cross-coupling.

A. Radical-Mediated [3+2] Cycloaddition (The "Ketyl" Mechanism)

This is the primary mechanism for generating high-value cyclopentane scaffolds from m-CPCK.

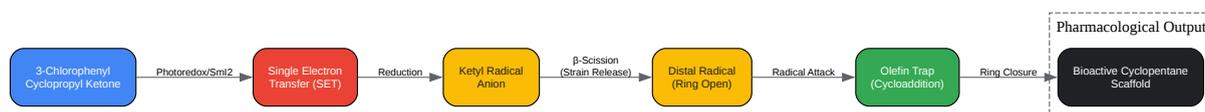
- **Activation:** A photoredox catalyst (e.g., Ru(bpy)₃²⁺) or SmI₂ donates an electron to the ketone carbonyl.
- **Ketyl Radical Formation:** The resulting radical anion is stabilized by the 3-chlorophenyl group (electron-withdrawing), which lowers the LUMO energy.
- **Ring Opening:** The cyclopropyl ring opens via β-scission, relieving ring strain and generating a distal carbon radical.
- **Capture:** This species acts as a 1,3-dipole equivalent, trapping alkenes or alkynes to form cyclopentanes.

B. Homo-Michael Addition

Under Lewis acid catalysis, the cyclopropane ring acts as an electrophile. Nucleophiles attack the cyclopropyl carbon (homo-conjugate addition), leading to ring-opened products used as flexible linkers in kinase inhibitors.

Visualization: Radical-Mediated Reaction Manifold

The following diagram illustrates the Single Electron Transfer (SET) mechanism driving the transformation of m-CPCK into bioactive scaffolds.



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Figure 1: Mechanism of radical-mediated ring opening and cycloaddition for m-CPCK.

Pharmacological Mechanism: The "Motif" Effect

Once incorporated into a drug molecule, the 3-chlorophenyl-cyclopropyl moiety exerts specific pharmacological effects.

Structural Feature	Mechanism of Action in Binding Site	Biological Benefit
Cyclopropyl Group	Conformational Restriction: Locks the ketone/linker angle, reducing the entropy penalty of binding. Metabolic Blockade: Prevents -oxidation common in alkyl chains.	Increased potency and half-life ().
3-Chlorophenyl	Lipophilic Targeting: The chlorine atom at the meta position fills hydrophobic sub-pockets (e.g., in SAE or kinases). Electronic Tuning: The electron-withdrawing Cl modulates the pKa of adjacent amines (if present).	Enhanced affinity and selectivity against off-targets.
Ketone/Linker	H-Bond Acceptor: The carbonyl oxygen often forms a critical hydrogen bond with backbone amides in the target protein.	Anchors the drug in the active site.

Case Study: SUMO Activating Enzyme (SAE) Inhibitors In the development of SAE inhibitors (e.g., for Myc-driven cancers), m-CPCK is used to synthesize the "left-hand" side of the inhibitor. The 3-chlorophenyl group occupies a specific hydrophobic groove in the SAE heterodimer, while the cyclopropyl group positions the rest of the molecule to interact with the adenylate binding site [1].

Experimental Protocols

Protocol A: Synthesis of m-CPCK (Corey-Chaykovsky Reaction)

Standard method for generating the starting material if not purchased.

- Reagents: 3-Chlorochalcone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq, 60% in oil), DMSO (anhydrous).
- Setup: Flame-dried 3-neck flask under Argon.
- Procedure:
 - Wash NaH with hexanes to remove oil. Suspend in DMSO.
 - Add Trimethylsulfoxonium iodide portion-wise at room temperature (evolution of H₂). Stir 1h to form the ylide.
 - Add 3-Chlorochalcone (dissolved in DMSO) dropwise.
 - Heat to 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
 - Quench: Pour into ice-cold saturated NH₄Cl.
 - Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.^[1] Dry over MgSO₄.^[1]
- Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
- Validation: ¹H NMR (Cyclopropyl protons: multiplet at 0.9–1.2 ppm).

Protocol B: Radical Coupling (Scaffold Generation)

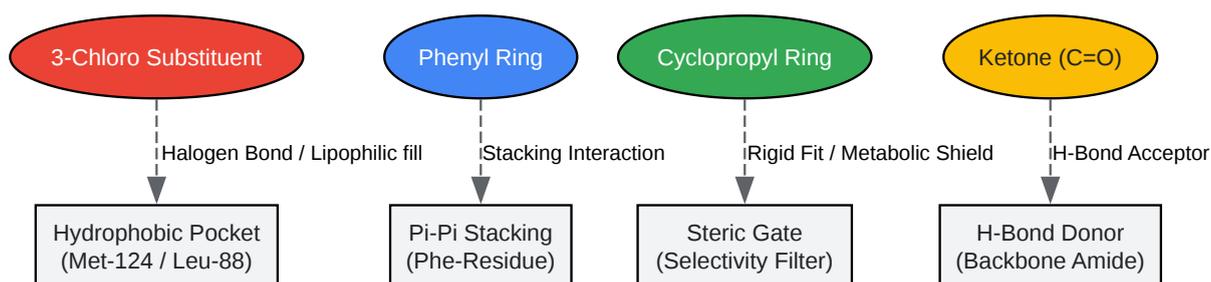
Method adapted from photoredox protocols [2].

- Reagents: m-CPCK (1.0 eq), Acrylate trap (2.0 eq), Ru(bpy)₃(PF₆)₂ (2 mol%), La(OTf)₃ (Lewis Acid additive).
- Solvent: Degassed Acetonitrile.
- Procedure:
 - Combine reagents in a borosilicate vial.
 - Irradiate with Blue LED (450 nm) for 12–24 hours at RT.

- Mechanism Check: The reaction should turn from orange to dark green/brown (indicating radical generation).
- Yield: Expect 70–85% of the [3+2] cycloaddition product.

Pharmacophore Mapping Visualization

The following diagram maps how the structural features of m-CPCK translate to biological interaction points in a target protein (e.g., SAE).



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Figure 2: Pharmacophore map showing interaction modes of the m-CPCK motif within a binding site.

Safety & Handling

- Hazards: m-CPCK is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). It may cause respiratory irritation.[2]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Stability: Stable under normal conditions, but susceptible to ring opening in the presence of strong acids or radical initiators without controlled conditions.

References

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